N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a tricyclic pyrroloquinoline derivative featuring a sulfonamide group at position 8 and a 4-chlorophenethyl substituent on the nitrogen atom. This compound belongs to a class of molecules studied for their diuretic and receptor-modulating activities .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c20-16-4-1-13(2-5-16)7-9-21-26(24,25)17-11-14-3-6-18(23)22-10-8-15(12-17)19(14)22/h1-2,4-5,11-12,21H,3,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFUBKCRPLUREQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by neutralization with ammonia.
Attachment of the Chlorophenethyl Group: The final step involves the alkylation of the quinoline-sulfonamide intermediate with 4-chlorophenethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves its interaction with specific molecular targets. It has been found to inhibit the interaction between metadherin (MTDH) and staphylococcal nuclease domain-containing protein 1 (SND1), which are involved in the proliferation of tumor cells . By disrupting this interaction, the compound can potentially inhibit the growth of various cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Pharmacokinetics
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit higher metabolic stability and longer half-lives compared to carboxamides due to resistance to esterase cleavage .
- 4-Chlorophenethyl vs. Phenoxyphenyl: The 4-chlorophenethyl group introduces a hydrophobic chlorinated aromatic ring, likely increasing blood-brain barrier permeability compared to the polar phenoxy group in .
Research Findings and Implications
- The 4-chlorophenethyl group may enhance lipophilicity, improving renal tubular targeting compared to smaller substituents .
- Receptor Interactions: Sulfonamide-containing compounds like TQS () act as nicotinic acetylcholine receptor agonists. The target compound’s sulfonamide group may enable similar receptor interactions, though its pyrroloquinoline core differs from TQS’s cyclopentaquinoline structure .
Biological Activity
N-(4-chlorophenethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial activity, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₅ClN₂O₃S
- Molecular Weight : 316.80 g/mol
Antibacterial Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant antibacterial properties. For instance:
- A study evaluated synthesized compounds for their antibacterial activity against various bacterial strains. The findings revealed moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains tested .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Acetylcholinesterase (AChE) Inhibition : The synthesized derivatives showed promising AChE inhibitory activity with some compounds achieving IC50 values as low as 0.63 µM, indicating their potential as therapeutic agents in treating conditions like Alzheimer's disease .
Pharmacological Effects
The sulfonamide group in the compound contributes to various pharmacological effects:
- Anticancer Activity : Compounds with similar structures have shown potential in anticancer therapies through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammation.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in various biological processes. This interaction may lead to inhibition of enzyme activity or modulation of receptor function.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound and evaluating their biological activities:
- Study on Antibacterial and Enzyme Inhibition : A comprehensive evaluation demonstrated that several derivatives exhibited strong antibacterial properties and effective inhibition of AChE and urease enzymes .
- Pharmacological Evaluation : Another study highlighted the pharmacological behavior of similar compounds with a focus on their ability to bind to bovine serum albumin (BSA), which is crucial for understanding their bioavailability and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
